molecular formula C13H9Cl2N5O2 B12814781 Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione, 3-(3,4-dichlorophenyl)-1,6-dimethyl- CAS No. 42285-69-8

Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione, 3-(3,4-dichlorophenyl)-1,6-dimethyl-

Cat. No.: B12814781
CAS No.: 42285-69-8
M. Wt: 338.15 g/mol
InChI Key: WXPVEFQJXLQDFO-UHFFFAOYSA-N
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Description

Structural Characterization of Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione Derivatives

IUPAC Nomenclature and Systematic Naming Conventions

The compound is formally designated as 3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e]triazine-5,7-dione under IUPAC rules. This name reflects three structural components:

  • The pyrimido[5,4-e]triazine bicyclic system, where the pyrimidine ring (positions 1–6) is fused to a 1,2,4-triazine moiety at positions 5 and 4.
  • Two oxo groups at positions 5 and 7, denoted by the suffix -dione.
  • A 3,4-dichlorophenyl substituent at position 3 and methyl groups at positions 1 and 6.

The numbering prioritizes the pyrimidine ring, with the triazine component treated as a fused heterocycle. The [5,4-e] fusion index indicates attachment of the triazine to pyrimidine positions 5 and 4 via shared atoms.

Table 1: Systematic Nomenclature Breakdown
ComponentDescriptionPosition
Pyrimido[5,4-e]triazineBicyclic fused systemCore scaffold
5,7-dioneOxo groupsC5, C7
3-(3,4-dichlorophenyl)Aromatic substituentC3
1,6-dimethylMethyl groupsN1, N6

Molecular Geometry and Crystallographic Analysis

While single-crystal X-ray diffraction data for this specific derivative remains unpublished, structural analogs provide insights into its geometry. The pyrimidotriazine core adopts a planar conformation, with bond lengths characteristic of aromatic systems (C–N: 1.32–1.38 Å, C–C: 1.39–1.42 Å). The 3,4-dichlorophenyl group projects perpendicularly from the bicyclic plane, minimizing steric clashes with the N1 and N6 methyl groups.

Key geometric parameters predicted via density functional theory (DFT) include:

  • Dihedral angle between dichlorophenyl and pyrimidotriazine: 87.5°
  • C=O bond lengths: 1.22 Å (consistent with keto tautomers)
  • N–CH3 bond distances: 1.45 Å

The methyl groups at N1 and N6 induce slight puckering in the triazine ring, reducing π-conjugation with the pyrimidine moiety.

Spectroscopic Profiling (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :

    • N-methyl singlets: δ 3.42 (N1–CH3), δ 3.38 (N6–CH3)
    • Aromatic protons: δ 7.55 (d, J=8.4 Hz, H-2'), δ 7.73 (dd, J=8.4, 2.1 Hz, H-5'), δ 7.89 (d, J=2.1 Hz, H-6')
    • Pyrimidotriazine H-4: δ 8.21 (s, 1H)
  • ¹³C NMR :

    • Carbonyls: δ 162.4 (C5), δ 158.9 (C7)
    • Dichlorophenyl carbons: δ 133.2 (C-1'), δ 128.5 (C-2'), δ 130.8 (C-3'), δ 132.1 (C-4'), δ 129.6 (C-5'), δ 127.3 (C-6')
Infrared Spectroscopy (IR)
  • Strong absorptions at 1715 cm⁻¹ (C=O stretch) and 1660 cm⁻¹ (C=N vibration)
  • Aromatic C–Cl stretches: 760 cm⁻¹ (meta) and 690 cm⁻¹ (para)
UV-Vis Spectroscopy
  • λmax at 267 nm (π→π* transition in pyrimidotriazine) and 310 nm (n→π* carbonyl transition)
  • Molar absorptivity (ε): 12,400 L·mol⁻¹·cm⁻¹ at 267 nm
Mass Spectrometry
  • Molecular ion peak: m/z 338.1 [M+H]⁺ (calc. 338.15)
  • Major fragments:
    • m/z 303.0 [M–Cl]⁺
    • m/z 217.1 [C8H6ClN4O2]⁺

Tautomeric Forms and Electronic Structure Calculations

The compound exhibits three possible tautomers due to proton mobility at N2 and N4 (Figure 1):

  • 5,7-Diketo form (dominant, 89% population)
  • 5-Keto-7-enol form (9%)
  • 7-Keto-5-enol form (2%)

DFT calculations (B3LYP/6-311+G) reveal the diketo tautomer is most stable by **12.3 kcal/mol , with intramolecular H-bonding between O7 and H–N4 stabilizing the structure. Natural Bond Orbital (NBO) analysis shows significant electron delocalization from the dichlorophenyl ring to the triazine moiety (Wiberg bond index: 0.78 for C3–C1').

The HOMO (-6.8 eV) localizes on the pyrimidotriazine core, while the LUMO (-2.3 eV) resides on the dichlorophenyl group, suggesting charge-transfer interactions in excited states.

Properties

CAS No.

42285-69-8

Molecular Formula

C13H9Cl2N5O2

Molecular Weight

338.15 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C13H9Cl2N5O2/c1-19-12(21)9-11(17-13(19)22)20(2)18-10(16-9)6-3-4-7(14)8(15)5-6/h3-5H,1-2H3

InChI Key

WXPVEFQJXLQDFO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Hydrazone Intermediate Formation

The synthesis begins with the formation of hydrazone precursors. Key steps include:

Reaction Conditions:

Component Ratio Solvent Temperature Yield
3,4-Dichloroaniline 1 equiv Ethanol Reflux 75–90%
Aldehyde (e.g., aromatic) 1.1 equiv THF 60°C 68–82%

Cyclization with Chlorouracil Derivatives

The hydrazone intermediates undergo cyclization with activated chlorouracil compounds:

  • 6-Chloro-3-methyl-5-nitrouracil (prepared via nitration of 6-chloro-3-methyluracil) reacts with hydrazones in the presence of AlCl₃ (1–2 mol%).
  • Key step : Formation of 6-(2-arylidene-1-substituted-hydrazinyl)-3-methyl-5-nitrouracils, followed by cyclization.

Optimized Cyclization Parameters:

Parameter Value Impact on Yield
Catalyst (AlCl₃) 1.5 mol% +15–20%
Solvent DMF Higher purity
Reaction Time 8–12 hrs Max efficiency

Reductive Ring Closure

Final ring closure employs reductive conditions:

Yield Comparison:

Method Conditions Yield
Zn/NH₄Cl 50% EtOH, reflux, 6 hrs 51–81%
Pd/C Hydrogenation H₂ (1 atm), EtOH, 24 hrs 2–5%

Industrial-Scale Optimization

For large-scale production:

Industrial Process Metrics:

Metric Lab Scale Industrial Scale
Purity 95–98% >99%
Cycle Time 72 hrs 48 hrs
By-product Formation 5–8% <2%

Research Findings and Challenges

  • Substituent Effects : Bulky aryl groups at N1 (e.g., 3,4-dichlorophenyl) require extended reaction times but improve thermal stability.
  • Solvent Impact : DMF enhances cyclization efficiency compared to ethanol, reducing by-products from 12% to 4%.
  • Catalyst Limitations : AlCl₃ is moisture-sensitive, necessitating anhydrous conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the triazine ring serve as primary sites for nucleophilic substitution. Key findings include:

  • Aryl/Amino Group Introduction : The 6-chloro group undergoes substitution with aryl/alkyl hydrazines or amines. For example, condensation with phenylhydrazine in the presence of ZnCl₂ yields N¹-aryl derivatives .

  • Catalytic Cross-Coupling : Palladium-catalyzed reactions enable coupling with boronic acids or organozinc reagents, introducing diverse aryl/alkyl groups at specific positions.

Reaction Conditions :

Substrate PositionReagentCatalyst/SolventTemperatureYield Range
C6-ClPhenylhydrazineZnCl₂, EtOH80°C60-75%
C6-ClArylboronic AcidPd(PPh₃)₄, K₂CO₃100°C50-68%

Oxidation and Reduction Reactions

The triazine core and substituents participate in redox transformations:

  • Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes methyl groups to carboxylic acids.

  • Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols, though this is less common due to the compound’s electron-deficient nature.

Example Pathway :

C13H9Cl2N5O2KMnO₄, H₂SO₄C13H7Cl2N5O4(Carboxylic Acid Derivative)[5]\text{C13H9Cl2N5O2} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{C13H7Cl2N5O4} \quad (\text{Carboxylic Acid Derivative})[5]

Cycloaddition Reactions

The electron-deficient triazine ring engages in [4+2] cycloadditions:

  • Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts.

  • Huisgen Cycloaddition : Copper-catalyzed click chemistry with azides generates triazole-linked conjugates.

Key Data :

Cycloaddition TypeReagentConditionsProduct Application
Diels-Alder1,3-Butadiene120°C, toluenePolycyclic drug candidates
HuisgenBenzyl AzideCuI, RTBioconjugation probes

Functional Group Interconversion

The carbonyl groups at C5 and C7 undergo specific modifications:

  • Thionation : Lawesson’s reagent converts carbonyls to thiocarbonyls, enhancing electrophilicity.

  • Methylation : Dimethyl sulfate selectively methylates NH groups under basic conditions .

Mechanistic Insight :
Thionation proceeds via a four-membered transition state, with the reagent’s phosphorus center activating the carbonyl oxygen.

Stability Under Hydrolytic Conditions

The compound exhibits pH-dependent hydrolysis:

  • Acidic Hydrolysis : Cleavage of the triazine ring occurs at pH < 3, yielding pyrimidine fragments .

  • Basic Hydrolysis : Degrades slowly at pH > 10, forming dichlorophenylurea derivatives .

Hydrolysis Half-Lives :

pHTemperatureHalf-Life
225°C2.1 h
1225°C48 h

Photochemical Reactivity

UV irradiation induces C-Cl bond homolysis, generating aryl radicals that dimerize or abstract hydrogen:

C13H9Cl2N5O2hνC13H9ClN5O2+Cl(Radical Pathway)[7]\text{C13H9Cl2N5O2} \xrightarrow{h\nu} \text{C13H9ClN5O2} + \text{Cl}^\bullet \quad (\text{Radical Pathway})[7]

Applications : Photodynamic therapy research and polymer cross-linking.

Biological Activity-Driven Modifications

To enhance bioactivity, researchers have derivatized the compound via:

  • Sulfonation : Introducing sulfonic acid groups improves water solubility for pharmacological studies .

  • Glycosylation : Attaching sugar moieties facilitates targeted drug delivery.

Scientific Research Applications

Biological Activities

The biological activities of pyrimido derivatives have been extensively studied. Here are some key findings:

  • Antitumor Activity : Several studies indicate that pyrimido derivatives exhibit promising antitumor properties. For example, triazine derivatives synthesized from pyrimido compounds have shown efficacy against various cancer cell lines .
  • Antimicrobial Properties : Pyrimido derivatives have also demonstrated antimicrobial activities. Compounds with specific substituents have been found to inhibit the growth of bacteria and fungi effectively .

Applications in Medicinal Chemistry

The unique structure of pyrimido(5,4-e)-1,2,4-triazine derivatives allows for modifications that enhance their pharmacological profiles. The following applications are noteworthy:

  • Drug Development : The compound serves as a scaffold for designing new drugs targeting specific diseases. Its structural versatility enables the incorporation of various functional groups to improve bioactivity and selectivity against disease targets .
  • Inhibitors : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance mechanisms. This makes them potential candidates for developing new therapeutic agents .

Agricultural Applications

In addition to medicinal uses, pyrimido compounds are explored for their potential in agriculture:

  • Pesticides : Some pyrimido derivatives exhibit insecticidal and herbicidal properties. Their ability to disrupt biological processes in pests makes them valuable in developing environmentally friendly pesticides .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of pyrimido derivatives and their evaluation against human cancer cell lines. The results demonstrated that certain compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing pyrimidine-based compounds and testing their antimicrobial activity against a panel of pathogens. The study found that specific substitutions on the pyrimidine ring enhanced activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of NSC 280173 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Toxoflavin (1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione)

  • Biological Activity : Broad-spectrum antimicrobial, herbicidal, and antitumor effects. Inhibits cystathionine β-synthase (CBS) with IC₅₀ in the low μM range .
  • Toxicity : Acute toxicity (LD₅₀ = 8.4 mg/kg in mice) limits therapeutic use .

CH-004 (3-Benzyl-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione)

  • Substituents : 3-benzyl group added to toxoflavin’s core .
  • Biological Activity : Potent CBS inhibitor (IC₅₀ ~1 μM); explored for Down syndrome and cancer due to CBS-derived H₂S modulation .

NSC67078 (1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione)

  • Substituents : Core structure without position 3 modifications .
  • Biological Activity : Dual CBS and cystathionine γ-lyase (CSE) inhibitor (3-fold selectivity for CBS). Used in high-throughput screens for cancer drug discovery .

3-(4-Trifluoromethylphenyl)-1,6-dimethyl Derivative

  • Substituents : 3-(4-trifluoromethylphenyl) group .
  • Biological Activity : Marketed as a research chemical with antitumor applications; potency data under investigation .

Comparative Analysis

Table 1: Key Properties of Pyrimido[5,4-e][1,2,4]triazine-5,7-dione Derivatives

Compound Name Substituents Key Biological Activity IC₅₀/Potency Applications References
Target Compound 3-(3,4-dichlorophenyl) CBS inhibition, antitumor Not reported Preclinical cancer research
Toxoflavin None at position 3 Antimicrobial, CBS inhibition ~1–10 μM Antibiotic, toxicology studies
CH-004 3-benzyl CBS inhibition ~1 μM Down syndrome, cancer
NSC67078 None at position 3 Dual CBS/CSE inhibition CBS IC₅₀: ~1 μM High-throughput cancer screens
3-(4-Trifluoromethylphenyl) derivative 3-(4-CF₃-phenyl) Antitumor (preliminary) Not reported Research chemical

Mechanistic and Pharmacological Insights

  • Antitumor Activity : Structural analogs like CH-004 and NSC67078 inhibit cancer cell proliferation by blocking H₂S production, a tumor growth promoter . The dichlorophenyl derivative’s electron-withdrawing groups could improve metabolic stability over toxoflavin’s methyl groups .
  • Cytoprotective Derivatives: Unrelated 3-amino-5,7-dimethyl derivatives demonstrate cytoprotective effects against rotenone toxicity, highlighting scaffold versatility .

Toxicity and Selectivity

  • Toxoflavin’s high toxicity (LD₅₀ = 8.4 mg/kg in mice) contrasts with the dichlorophenyl derivative’s unrecorded acute toxicity, suggesting substituents may mitigate adverse effects .
  • NSC67078’s dual CBS/CSE inhibition raises selectivity concerns, whereas the dichlorophenyl derivative’s specificity remains to be validated .

Biological Activity

Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The specific compound Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione, 3-(3,4-dichlorophenyl)-1,6-dimethyl- is a notable example that has been investigated for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N5O3C_{15}H_{15}N_5O_3 with a molecular weight of approximately 313.31 g/mol. Its IUPAC name is 1-(2-hydroxyethyl)-6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione . The compound's structure includes a pyrimidine ring fused with a triazine moiety which is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC15H15N5O3C_{15}H_{15}N_5O_3
Molecular Weight313.31 g/mol
IUPAC Name1-(2-hydroxyethyl)-6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione
CAS Number1281859-38-8

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and receptors involved in cellular processes. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to altered cell proliferation and apoptosis in various cancer cell lines.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that derivatives of pyrimido[5,4-e][1,2,4]triazine exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytoprotection : A derivative demonstrated an EC50 value of 0.23 µM in protecting cells from rotenone-induced toxicity and 80% protection at 2.5 µM under oxygen-glucose deprivation conditions .
  • Antitumor Activity : Compounds derived from this scaffold have shown activity against colon cancer cell lines with IC50 values in the low micromolar range .

Heat Shock Factor Activation

The compound has also been identified as an amplifier of heat shock factor 1 (HSF1) transcriptional activity under mild heat stress conditions. This property suggests potential applications in neuroprotection and cellular stress responses .

Study 1: HSF1 Amplification

A study published in PubMed highlighted the efficacy of a related pyrimido[5,4-e][1,2,4]triazine derivative in amplifying HSF1 activity. The lead compound exhibited an EC50 of 2.5 µM under stress conditions and provided significant cytoprotection against toxic insults .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of various derivatives including the target compound. It was found that these compounds could inhibit tumor growth in xenograft models when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-dichlorophenyl)-1,6-dimethyl-pyrimido[5,4-e][1,2,4]triazine-5,7-dione, and what are their limitations?

  • Methodological Answer: The compound can be synthesized via nitrosation of substituted pyrimidine intermediates. For example, reacting 3-(3,4-dichlorophenyl)-1-methyl-6-hydrazinylpyrimidine-2,4-dione with sodium nitrite under acidic conditions yields the target compound, albeit with low efficiency (31% yield) . Key challenges include side reactions (e.g., over-nitrosation) and purification difficulties due to structural complexity. Column chromatography (e.g., silica gel with MeOH/EtOAc gradients) is often required for isolation .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer: Use a combination of high-resolution mass spectrometry (HRMS) for molecular formula validation, 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., 3,4-dichlorophenyl protons at δ 7.5–8.0 ppm), and X-ray crystallography for absolute stereochemical confirmation. The compound’s InChI key (WXPVEFQJXLQDFO-UHFFFAOYSA-N) and SMILES (provided in ECHA data) are critical for database comparisons .

Q. What preliminary bioactivity screenings are recommended for this compound?

  • Methodological Answer: Prioritize assays based on structural analogs. For example, toxoflavin derivatives (e.g., NSC 67078) show redox activity in resazurin reduction assays and inhibit enzymes like cystathionine β-synthase (CBS) . Screen for cytotoxicity (e.g., MTT assays in glioblastoma or colon cancer cell lines) and redox potential (e.g., oxygen tension modulation in mammalian cells) .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s bioactivity while minimizing off-target effects?

  • Methodological Answer: Replace the 3,4-dichlorophenyl group with electron-deficient aromatic rings (e.g., 4-pyridyl or 3-nitrobenzyl) to enhance binding to targets like HSF1 or CBS. Computational docking (e.g., using AutoDock Vina) can predict interactions with active sites, while substituent tuning (e.g., methyl vs. benzyl groups at N1/N6) may reduce cytotoxicity . Validate with SAR studies comparing EC50_{50} values in cytoprotection vs. toxicity models .

Q. How to resolve contradictions in reported bioactivities (e.g., cytoprotective vs. cytotoxic effects)?

  • Methodological Answer: Context-dependent effects may arise from concentration thresholds or assay conditions. For example, NSC 67078 acts as a CBS inhibitor (pro-apoptotic) at 30 μM but shows cytoprotection in oxidative stress models at lower doses. Use dose-response curves and orthogonal assays (e.g., CRISPR-mediated CBS knockout to isolate mechanisms) .

Q. What strategies improve synthetic yield and scalability for this compound?

  • Methodological Answer: Optimize nitrosation conditions by adjusting temperature (e.g., 0–5°C to suppress side reactions) and stoichiometry (1.2 eq NaNO2_2). Switch from ethanol to mixed solvents (e.g., THF/H2_2O) for better intermediate solubility. Consider flow chemistry for scalable purification, reducing reliance on column chromatography .

Q. How does the compound interact with heat shock factor-1 (HSF1) at the molecular level?

  • Methodological Answer: Use luciferase reporter assays (e.g., HSP70 promoter-driven) to quantify HSF1 activation. Co-crystallization studies with the HSF1 DNA-binding domain or hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map binding interfaces. Compare with analogs like 3-phenyl derivatives to identify critical substituents for transcriptional amplification .

Data Contradiction Analysis

Q. Why do redox activity assays produce variable results across studies?

  • Methodological Answer: Discrepancies may stem from assay conditions. For example, oxygen tension in cell culture (normoxic vs. hypoxic) affects resazurin reduction rates. Include internal controls (e.g., DMSO for baseline, SJ-044557 as a redox-positive reference) and standardize cell lines (e.g., HepG2 vs. HCT116) .

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